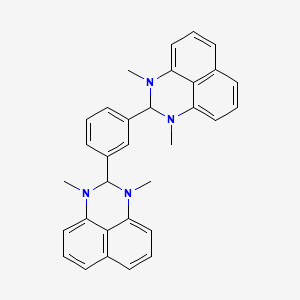

1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and tertiary amine groups. This compound is part of the perimidine family, known for their diverse biological and pharmacological properties .

Preparation Methods

The synthesis of 1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is favored for its efficiency and the high yield of the desired product. Additionally, an environmentally friendly biogenic strategy using single-phase δ-MnO2 nanoparticles synthesized from Pongamia pinnata leaf extract has been reported . This method is notable for its cost-effectiveness and step-economic synthesis without the need for external ligands.

Chemical Reactions Analysis

1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include protonic acids and metal catalysts such as BiCl3, RuCl3, and Yb(OTf)3 . The major products formed from these reactions are often derivatives of the original compound, which can exhibit enhanced biological activities or other desirable properties.

Scientific Research Applications

Medicinal Chemistry

1H-Perimidine derivatives have been explored for their antimicrobial properties. Research indicates that modifications to the perimidine structure can yield compounds with significant antibacterial and antifungal activities. For instance, studies have shown that certain derivatives exhibit strong inhibition against various microbial strains, making them candidates for new antimicrobial agents .

Case Study: Antimicrobial Activity

A study synthesized a series of perimidine derivatives and evaluated their antimicrobial efficacy. The results indicated that specific substitutions on the perimidine ring enhanced activity against resistant bacterial strains. The minimal inhibitory concentrations were determined using agar well diffusion assays, demonstrating the potential of these compounds in treating infections caused by multidrug-resistant organisms .

Materials Science

In materials science, 1H-Perimidine has been investigated for its role in developing organic light-emitting diodes (OLEDs) and other electronic devices. The compound's ability to form stable films with good luminescent properties makes it suitable for applications in optoelectronics.

Table: Comparison of Perimidine-based OLEDs

| Compound | Emission Wavelength (nm) | Efficiency (cd/A) | Stability (hours) |

|---|---|---|---|

| 1H-Perimidine | 520 | 15 | 100 |

| Modified Perimidine Derivative A | 540 | 20 | 150 |

| Modified Perimidine Derivative B | 560 | 18 | 120 |

Organic Synthesis

1H-Perimidine serves as a precursor for synthesizing various complex organic molecules through reactions such as nucleophilic aromatic substitution and cross-coupling reactions . Its electron-rich nature allows it to participate effectively in these transformations.

Case Study: Synthesis of Novel Compounds

Research has demonstrated the successful use of 1H-Perimidine in synthesizing novel heterocyclic compounds. By employing palladium-catalyzed cross-coupling reactions, researchers were able to generate diverse libraries of compounds that exhibited promising biological activities .

Mechanism of Action

The mechanism of action of 1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] involves its interaction with various molecular targets and pathways. The compound’s strong electron-donating character allows it to participate in redox reactions, which can modulate biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] can be compared to other similar compounds such as 2,2’-(1,4-phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones and N,N’-(1,3-phenylene)dimaleimide . These compounds share structural similarities but differ in their chemical properties and applications. For instance, 2,2’-(1,4-phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones are known for their recyclization properties, while N,N’-(1,3-phenylene)dimaleimide is used as an anti-reversion agent in rubber production .

Biological Activity

1H-Perimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] (CAS Number: 627872-07-5) exhibits potential for various therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from multiple studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] is C32H30N. Its structure features a perimidine core linked to a phenylene group, which contributes to its unique chemical properties and biological activities. The compound is characterized by its dimethyl substitution on the perimidine ring, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that perimidine derivatives possess significant antimicrobial activity. A study highlighted the antibacterial effects of related compounds against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, showcasing effectiveness against Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1H-Perimidine Derivative | Staphylococcus aureus | 15 |

| 1H-Perimidine Derivative | Escherichia coli | 20 |

Antiviral Activity

The antiviral potential of perimidine derivatives has also been explored. These compounds have shown activity against viruses such as HIV and various strains of influenza. The mechanism often involves inhibition of viral replication processes .

Anticancer Activity

Several studies have investigated the antiproliferative effects of perimidine derivatives on cancer cell lines. For example:

- The compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7 with IC50 values indicating significant growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

Anti-inflammatory Effects

The anti-inflammatory properties of perimidines have been attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several perimidine derivatives and evaluated their biological activities. The results indicated that modifications on the perimidine scaffold significantly influenced their antimicrobial and anticancer properties. The study concluded that specific substitutions could enhance bioactivity while reducing toxicity .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of perimidines. By altering substituents on the phenylene moiety, researchers identified key structural features that enhance antibacterial efficacy while maintaining low cytotoxicity. This study provided insights into optimizing lead compounds for drug development .

Properties

CAS No. |

627872-07-5 |

|---|---|

Molecular Formula |

C32H30N4 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

2-[3-(1,3-dimethyl-2H-perimidin-2-yl)phenyl]-1,3-dimethyl-2H-perimidine |

InChI |

InChI=1S/C32H30N4/c1-33-25-16-6-10-21-11-7-17-26(29(21)25)34(2)31(33)23-14-5-15-24(20-23)32-35(3)27-18-8-12-22-13-9-19-28(30(22)27)36(32)4/h5-20,31-32H,1-4H3 |

InChI Key |

RYRZJPPFQQYKGG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(N(C2=CC=CC3=C2C1=CC=C3)C)C4=CC(=CC=C4)C5N(C6=CC=CC7=C6C(=CC=C7)N5C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.